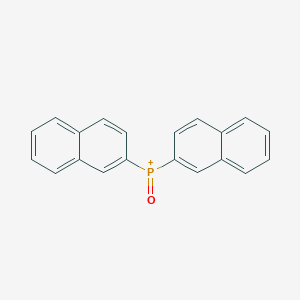

Di(naphthalen-2-yl)phosphine oxide

Descripción

BenchChem offers high-quality Di(naphthalen-2-yl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(naphthalen-2-yl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

dinaphthalen-2-yl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBHOFPPZWFQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447425 | |

| Record name | bis(2-naphthyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78871-05-3 | |

| Record name | bis(2-naphthyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Di(naphthalen-2-yl)phosphine oxide

CAS Number: 78871-05-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(naphthalen-2-yl)phosphine oxide, a versatile organophosphorus compound. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in catalysis and materials science, with a perspective on its relevance in drug discovery.

Core Chemical and Physical Properties

Di(naphthalen-2-yl)phosphine oxide is a white to off-white solid organophosphorus compound. Its structure, featuring two bulky naphthalene groups attached to a phosphine oxide core, imparts a unique combination of steric hindrance and electronic properties, making it a valuable ligand in catalysis.[1]

| Property | Value |

| CAS Number | 78871-05-3 |

| Molecular Formula | C₂₀H₁₅OP |

| Molecular Weight | 302.31 g/mol [2][3] |

| Melting Point | 90.4-92.0 °C |

| Boiling Point (Predicted) | 513.9 ± 33.0 °C at 760 mmHg |

| Appearance | Off-white to light yellow solid[4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C[3][4] |

Spectroscopic Data

The structural integrity of Di(naphthalen-2-yl)phosphine oxide can be confirmed through various spectroscopic techniques. Representative data is summarized below.

Table 2.1: NMR Spectroscopy Data

| Nucleus | Solvent | Representative Chemical Shift (δ) |

| ¹H NMR | CDCl₃ | Aromatic region |

| ¹³C NMR | CDCl₃ | Signals corresponding to the naphthalene carbon skeleton. Carbon atoms directly bonded to phosphorus will show coupling. |

| ³¹P NMR | CDCl₃ | ~30.00 ppm (characteristic for phosphine oxides)[5] |

Table 2.2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Key Features |

| IR Spectroscopy | A strong absorption band in the region of 1100-1200 cm⁻¹ corresponding to the P=O stretching vibration.[6] |

| Mass Spectrometry | High-resolution mass spectrometry can confirm the molecular formula through an accurate mass measurement of the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.[6] |

Experimental Protocols

Synthesis of Di(naphthalen-2-yl)phosphine oxide

The following protocol is a common method for the synthesis of Di(naphthalen-2-yl)phosphine oxide, employing a Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

1,2-Dibromoethane (small amount)

-

2-Bromonaphthalene

-

Diethyl phosphite

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

6 M Hydrochloric acid

-

5% aqueous Sodium Bicarbonate solution

-

5% aqueous Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Diisopropyl ether

-

Heptane

Procedure:

-

Under an argon atmosphere, a mixture of magnesium, a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred at room temperature for 1 hour to activate the magnesium.

-

The mixture is warmed to 35°C, and a solution of 2-bromonaphthalene in THF is added slowly. The reaction is then stirred at 40°C for 30 minutes to form the Grignard reagent.

-

The reaction is cooled to 5°C, and a solution of diethyl phosphite in THF is added dropwise, maintaining the temperature at 5°C. The mixture is stirred for an additional 3 hours at this temperature.

-

Upon completion of the reaction, water is added at 3°C, followed by toluene and 6 M hydrochloric acid. The mixture is then stirred at room temperature for 30 minutes.

-

The organic phase is separated and washed sequentially with water, 5% aqueous sodium bicarbonate solution, and 5% aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from a diisopropyl ether-heptane mixed solvent to yield white crystals of Di(naphthalen-2-yl)phosphine oxide.[4]

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of Di(naphthalen-2-yl)phosphine oxide.

Applications in Catalysis

Di(naphthalen-2-yl)phosphine oxide is a highly effective ligand in transition metal-catalyzed reactions, largely owing to its unique steric and electronic properties.[1] A prime example of its application is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bulky naphthyl groups can enhance catalytic turnover and influence selectivity.[1]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: A representative catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential in Materials Science and Drug Discovery

The inherent stability and electronic characteristics of Di(naphthalen-2-yl)phosphine oxide make it a promising candidate for applications in materials science, particularly in the development of high-performance polymers and components for organic electronic devices.[1]

In the realm of drug discovery, while specific biological activities of Di(naphthalen-2-yl)phosphine oxide are not extensively documented, the phosphine oxide functional group is gaining traction. Phosphine oxides are recognized for their ability to act as strong hydrogen bond acceptors. Incorporating this moiety into a drug candidate can increase its polarity, which may in turn improve aqueous solubility and metabolic stability.[7] This is a critical consideration in optimizing the pharmacokinetic profile of a potential therapeutic agent.

Diagram 3: Role of Phosphine Oxides in Drug Properties

Caption: Logical flow demonstrating the potential benefits of incorporating a phosphine oxide group in drug design.

Safety Information

Di(naphthalen-2-yl)phosphine oxide should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and by trained personnel.

References

An In-depth Technical Guide to the Physicochemical Properties of Di(naphthalen-2-yl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound that has garnered interest within the scientific community for its potential applications in catalysis, materials science, and as a synthetic intermediate. Its rigid, bulky naphthyl groups and the polar phosphine oxide moiety bestow upon it unique steric and electronic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of di(naphthalen-2-yl)phosphine oxide, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of di(naphthalen-2-yl)phosphine oxide is presented below. The data has been compiled from various sources, and where experimental values are not available, predicted values are provided.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₅OP | [1] |

| Molecular Weight | 302.31 g/mol | [1][2] |

| CAS Number | 78871-05-3 | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 90.4-92.0 °C | [3] |

| Boiling Point | 513.9 ± 33.0 °C (Predicted) | [3] |

| Solubility | Low solubility in organic solvents; requires solvents like hexane or dichloromethane for dissolution. Quantitative data not available. | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3][5] |

Spectroscopic Data

The structural integrity of di(naphthalen-2-yl)phosphine oxide is typically confirmed through a combination of spectroscopic techniques. While specific, detailed spectra are not widely published in publicly accessible literature, the methods used for its characterization are well-documented.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to confirm the presence of the naphthalene ring protons.

-

¹³C NMR : The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

³¹P NMR : The phosphorus-31 NMR spectrum is characteristic for phosphine oxides and confirms the oxidation state of the phosphorus atom. The structure of the product is confirmed by nuclear magnetic resonance hydrogen (1H-NMR, 300 MHz, CDCl3, TMS), carbon (13C-NMR, 75 MHz, CDCl3) and phosphorus (31P-NMR, 121 MHz, CDCl3, 85% H3PO4) spectra[6].

-

-

Infrared (IR) Spectroscopy : A key feature in the IR spectrum of di(naphthalen-2-yl)phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration, which is characteristic of phosphine oxides[2].

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming its elemental composition.

Experimental Protocols

Synthesis of Di(naphthalen-2-yl)phosphine oxide

The most commonly cited method for the synthesis of di(naphthalen-2-yl)phosphine oxide is through a Grignard reaction, followed by reaction with diethyl phosphite and subsequent workup.

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

1,2-Dibromoethane (small amount)

-

Tetrahydrofuran (THF), anhydrous

-

2-Bromonaphthalene

-

Diethyl phosphite

-

Toluene

-

6 M Hydrochloric acid

-

5% aqueous Sodium Bicarbonate solution

-

5% aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Diisopropyl ether

-

Heptane

Procedure:

-

A mixture of magnesium turnings (1.0 eq.), a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred at room temperature for 1 hour under an inert atmosphere (Argon or Nitrogen) to activate the magnesium.

-

The mixture is then warmed to 35 °C, and a solution of 2-bromonaphthalene (1.0 eq.) in anhydrous THF is added slowly. The reaction mixture is then stirred at 40 °C for 30 minutes to form the Grignard reagent.

-

The reaction is cooled to 5 °C, and a solution of diethyl phosphite (0.5 eq.) in anhydrous THF is added dropwise, maintaining the temperature at 5 °C. The mixture is stirred for an additional 3 hours at this temperature.

-

Upon completion of the reaction, the mixture is quenched by the addition of water at 3 °C, followed by the addition of toluene and 6 M hydrochloric acid. The mixture is then stirred at room temperature for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with water, 5% aqueous sodium bicarbonate solution, and 5% aqueous sodium chloride solution[6].

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is recrystallized from a diisopropyl ether-heptane mixed solvent to afford di(naphthalen-2-yl)phosphine oxide as white crystals[6].

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis of Di(naphthalen-2-yl)phosphine oxide.

Applications

Ligand in Catalysis

Di(naphthalen-2-yl)phosphine oxide's steric bulk and electronic properties make it a candidate as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The bulky naphthyl groups can influence the coordination sphere of the metal center, potentially enhancing catalytic activity and selectivity.

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction where a phosphine oxide ligand could be employed is outlined below.

General Procedure for Suzuki-Miyaura Cross-Coupling:

-

To an oven-dried reaction vessel, the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%) are added.

-

Di(naphthalen-2-yl)phosphine oxide (as ligand, 2-10 mol%) is then added.

-

The vessel is sealed and evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

The logical relationship for its role in the Suzuki-Miyaura catalytic cycle is illustrated below:

Caption: Role in Suzuki-Miyaura Catalytic Cycle.

Materials Science

The rigid and planar structure of the naphthalene moieties, combined with the thermal stability of the phosphine oxide group, makes di(naphthalen-2-yl)phosphine oxide a person of interest as a building block for advanced materials. It has been suggested as a component in the development of next-generation polymers and materials for electronic devices, where thermal stability and specific electronic properties are crucial.

Biological Activity and Signaling Pathways

While naphthalene derivatives and phosphine oxides as classes of compounds have shown promise in medicinal chemistry, there is currently no specific, publicly available research detailing the biological activity or the impact on intracellular signaling pathways of di(naphthalen-2-yl)phosphine oxide. Studies on other naphthalene-containing compounds have indicated potential for anticancer activity through various mechanisms, including the induction of apoptosis via ROS-mediated pathways, but these findings have not been directly linked to di(naphthalen-2-yl)phosphine oxide. Further research is required to elucidate any potential therapeutic applications and the underlying mechanisms of action for this specific molecule.

Conclusion

Di(naphthalen-2-yl)phosphine oxide is a well-defined organophosphorus compound with established synthetic routes and promising, yet largely unexplored, potential in catalysis and materials science. This guide provides a foundational understanding of its core physicochemical properties and serves as a starting point for researchers and scientists interested in further investigating this molecule. The lack of detailed biological data highlights a significant research gap and an opportunity for future studies to explore its potential in drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Di(naphthalen-2-yl)phosphine oxide | 78871-05-3 | Benchchem [benchchem.com]

- 3. di(naphthalen-2-yl)phosphine oxide CAS#: 78871-05-3 [m.chemicalbook.com]

- 4. Cas 13440-07-8,di(naphthalen-1-yl)phosphine oxide | lookchem [lookchem.com]

- 5. Di(naphthalen-2-yl)phosphine oxide | 78871-05-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Grignard Reagent-Based Synthesis of Di-2-naphthalenyl Phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-naphthalenyl phosphine oxide is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its rigid, bulky diarylphosphine oxide core serves as a valuable scaffold in the design of catalysts, ligands for transition metal-catalyzed reactions, and as an intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis of di-2-naphthalenyl phosphine oxide utilizing a Grignard reagent-based approach, a robust and widely applicable method for the formation of carbon-phosphorus bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes based on analogous synthetic procedures.

Reaction Principle

The synthesis of diarylphosphine oxides via the Grignard pathway typically involves the reaction of a Grignard reagent with a suitable phosphorus electrophile, most commonly phosphorus oxychloride (POCl₃) or a dialkyl phosphonate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus center, displacing chloride or alkoxy groups. For the synthesis of di-2-naphthalenyl phosphine oxide, 2-naphthylmagnesium bromide is the Grignard reagent of choice, prepared from the reaction of 2-bromonaphthalene with magnesium metal.

The reaction with phosphorus oxychloride proceeds in a stepwise manner. To favor the formation of the diarylphosphine oxide and minimize the formation of the triarylphosphine oxide byproduct, the stoichiometry and reaction conditions must be carefully controlled. A common strategy involves the slow addition of the Grignard reagent to a solution of phosphorus oxychloride at low temperatures.[1] Subsequent hydrolysis of the reaction intermediate yields the desired phosphinic acid, which can be further purified.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the preparation of diarylphosphine oxides using Grignard reagents.[1][2]

Materials:

-

2-Bromonaphthalene (97%)[3]

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Benzene or Toluene

-

Pentane or Hexane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Preparation of 2-Naphthylmagnesium Bromide (Grignard Reagent):

-

Under an inert atmosphere, place magnesium turnings (1.1 equivalents) in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.[4]

-

Add a solution of 2-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.

-

After the initial exothermic reaction subsides, the mixture may be gently heated to maintain a steady reflux until most of the magnesium has been consumed. The resulting dark-colored solution is the 2-naphthylmagnesium bromide reagent.

-

-

Reaction with Phosphorus Oxychloride:

-

In a separate three-necked flask under an inert atmosphere, prepare a dilute solution of phosphorus oxychloride (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this solution in an ice-salt bath to approximately -10 °C to 0 °C.

-

Slowly add the prepared 2-naphthylmagnesium bromide solution (2.0 equivalents) dropwise to the cooled POCl₃ solution with vigorous stirring. Maintaining a low temperature is crucial to control the reaction selectivity.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.[5]

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer, and extract the aqueous layer with additional portions of diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and pentane or toluene and hexane, to yield di-2-naphthalenyl phosphine oxide as a crystalline solid.

-

Quantitative Data

The following table summarizes typical yields for the synthesis of diarylphosphine oxides using Grignard reagents and related phosphorus compounds, providing an expected range for the synthesis of di-2-naphthalenyl phosphine oxide.

| Product | Phosphorus Source | Grignard Reagent | Solvent | Yield (%) | Reference |

| Di-n-butylphosphine oxide | Phosphorus oxychloride | n-Butylmagnesium bromide | Ether | 47.5 | [6] |

| Diphenylphosphine oxide | Diphenylphosphinic chloride | Aryl Grignard | Ether | Good | [5] |

| 2-Ethylhexyl dioctylphosphinate | Phosphorus oxychloride | Octylmagnesium bromide | Ether | 58 | [1][2] |

| Diphenylphosphine oxide | Diethyl phosphonate | Phenylmagnesium bromide | - | - | [7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of di-2-naphthalenyl phosphine oxide.

Conclusion

The Grignard reagent-based synthesis offers a reliable and versatile route to di-2-naphthalenyl phosphine oxide. Careful control of reaction parameters, particularly stoichiometry and temperature, is essential for achieving good yields and minimizing side products. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related organophosphorus compounds for applications in drug development and catalysis.

References

- 1. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 2-Bromonaphthalene 97 580-13-2 [sigmaaldrich.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electronic and Steric Properties of Di(naphthalen-2-yl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(naphthalen-2-yl)phosphine oxide (DNPO) is an organophosphorus compound that has garnered significant attention for its unique structural and electronic characteristics. Its utility as a ligand in transition metal catalysis and as a building block in materials science stems from the distinct properties conferred by the bulky naphthyl substituents attached to the phosphine oxide core.[1][2] This guide provides a comprehensive overview of the electronic and steric properties of DNPO, details its synthesis, and explores its current and potential applications.

Synthesis and Characterization

The synthesis of di(naphthalen-2-yl)phosphine oxide is well-established, with common methods involving Grignard reagents followed by oxidation.[1] The meticulous control over reaction conditions is crucial to ensure the high purity and consistent quality required for its applications.[1]

Experimental Protocol: Synthesis of Di(naphthalen-2-yl)phosphine Oxide

A detailed experimental protocol for the synthesis of di(naphthalen-2-yl)phosphine oxide is outlined below, based on established methodologies.

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

1,2-dibromoethane (catalytic amount)

-

2-bromonaphthalene

-

Diethyl phosphite

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

6 M Hydrochloric acid

-

5% aqueous Sodium Bicarbonate

-

5% aqueous Sodium Chloride

-

Anhydrous Magnesium Sulfate

-

Diisopropyl ether

-

Heptane

Procedure:

-

Grignard Reagent Formation: A mixture of magnesium turnings, a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred under an inert argon atmosphere at room temperature for one hour. The mixture is then warmed to 35°C. A solution of 2-bromonaphthalene in anhydrous THF is added slowly, and the reaction mixture is stirred at 40°C for 30 minutes.

-

Reaction with Diethyl Phosphite: The reaction mixture is cooled to 5°C. A solution of diethyl phosphite in anhydrous THF is added dropwise, ensuring the temperature is maintained at 5°C. The mixture is stirred for an additional 3 hours at this temperature.

-

Workup and Purification: Upon completion of the reaction, water is added at 3°C, followed by toluene and 6 M hydrochloric acid. The mixture is stirred at room temperature for 30 minutes. The organic phase is separated and washed sequentially with water, 5% aqueous sodium bicarbonate, and 5% aqueous sodium chloride.

-

Isolation and Recrystallization: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from a diisopropyl ether-heptane mixed solvent to yield white crystals of di(naphthalen-2-yl)phosphine oxide.

Characterization: The structure and purity of the synthesized di(naphthalen-2-yl)phosphine oxide are typically confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic P=O stretching frequency.

Electronic Properties

The electronic properties of di(naphthalen-2-yl)phosphine oxide are largely dictated by the interplay between the electron-withdrawing nature of the aryl substituents and the polar phosphine oxide group. The naphthalene moieties, being more electronegative than alkyl groups, influence the electrophilicity of the phosphorus atom and the polarity of the P=O bond.[2]

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations would help in quantifying the electronic effects and predicting the reactivity of DNPO. However, specific published DFT calculations for DNPO are scarce.

Table 1: Summary of Electronic Properties of Di(naphthalen-2-yl)phosphine Oxide

| Property | Description |

| Nature of Substituents | Two naphthalen-2-yl groups, which are aromatic and generally considered electron-withdrawing. |

| Phosphine Oxide Core | The P=O bond is highly polar, making the oxygen atom a strong Lewis base and a hydrogen bond acceptor. |

| HOMO-LUMO Gap | Expected to be influenced by the extended π-system of the naphthalene rings. Specific calculated values are not readily available. |

| Tolman Electronic Parameter (TEP) | Not experimentally determined in the reviewed literature. Expected to reflect the electron-withdrawing nature of the naphthyl groups. |

| Coordination Chemistry | Acts as a hard Lewis base, coordinating to metal centers primarily through the phosphoryl oxygen.[2] |

Steric Properties

The steric bulk of di(naphthalen-2-yl)phosphine oxide is a defining feature, primarily due to the two large and rigid naphthalene rings. This steric hindrance plays a crucial role in its applications, particularly in catalysis, where it can influence the coordination geometry around a metal center and provide steric protection.[2]

A quantitative measure of the steric bulk of a ligand is its cone angle. However, the cone angle for DNPO has not been reported. The absence of a published single-crystal X-ray diffraction analysis for DNPO means that precise bond lengths and angles for the solid-state structure are not available in public crystallographic databases. Such a study would be invaluable for accurately determining its steric profile.

Based on analogous aromatic phosphine oxides like triphenylphosphine oxide, DNPO is expected to adopt a distorted tetrahedral geometry around the phosphorus atom. The larger size of the naphthalen-2-yl groups compared to phenyl groups would likely result in a wider C-P-C bond angle.

Table 2: Summary of Steric Properties of Di(naphthalen-2-yl)phosphine Oxide

| Property | Description |

| Overall Steric Demand | High, due to the two bulky and rigid naphthalene substituents. |

| Cone Angle | Not reported in the literature. Expected to be large, reflecting its significant steric bulk. |

| Molecular Geometry | Predicted to be a distorted tetrahedral geometry around the phosphorus atom. |

| Bond Lengths and Angles | No experimental data from a crystal structure is currently available. Hypothetical values suggest a P=O bond length of approximately 1.49 Å and a C-P-C bond angle around 108.5°.[2] |

Applications

The unique combination of electronic and steric properties makes di(naphthalen-2-yl)phosphine oxide a valuable compound in several fields.

-

Catalysis: It serves as an effective ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings, where it can enhance catalytic turnover.[1] Its steric bulk can influence selectivity in reactions like hydrogenation and hydroformylation.[1]

-

Materials Science: The inherent stability and electronic characteristics of DNPO make it a promising component for the development of advanced materials, including high-performance polymers and materials for electronic devices.[3]

-

Drug Discovery: While less explored, the phosphine oxide moiety and naphthalene derivatives have shown promise in medicinal chemistry. Studies have indicated potential antibacterial and cytotoxic effects for some phosphine oxides, suggesting that DNPO could be a lead compound for further investigation.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of di(naphthalen-2-yl)phosphine oxide.

Caption: Workflow for the synthesis and characterization of di(naphthalen-2-yl)phosphine oxide.

Conclusion

Di(naphthalen-2-yl)phosphine oxide is a compound of significant interest due to its pronounced steric bulk and distinct electronic properties. While its synthesis is well-documented and its utility in catalysis and materials science is recognized, a comprehensive quantitative understanding of its steric and electronic parameters is still lacking. Future research, particularly computational studies and single-crystal X-ray diffraction, would be highly beneficial to fully elucidate its properties and pave the way for the rational design of new catalysts and materials based on this versatile molecule.

References

Di(naphthalen-2-yl)phosphine Oxide: A Technical Guide to Solubility and Stability for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known solubility and stability characteristics of Di(naphthalen-2-yl)phosphine oxide. Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, generalized experimental protocols for its determination.

Di(naphthalen-2-yl)phosphine oxide is a tertiary phosphine oxide recognized for its applications in materials science and as a ligand in catalysis.[1][2] Its robust chemical nature is a key attribute for these applications. This guide summarizes the available data on its solubility and stability and provides methodologies for further investigation.

Physicochemical Properties

A summary of the basic physicochemical properties of Di(naphthalen-2-yl)phosphine oxide is provided below.

| Property | Value | Reference |

| CAS Number | 78871-05-3 | [1] |

| Molecular Formula | C₂₀H₁₅OP | [1] |

| Molecular Weight | 302.31 g/mol | [1] |

| Melting Point | 90.4-92.0 °C | [3] |

| Predicted Boiling Point | 513.9 ± 33.0 °C | [3] |

| Appearance | Off-white to light yellow solid | [3] |

Solubility Profile

Table of Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Methanol | 25 | Data Not Available | - |

| Ethanol | 25 | Data Not Available | - |

| Acetone | 25 | Data Not Available | - |

| Toluene | 25 | Data Not Available | - |

| Tetrahydrofuran (THF) | 25 | Data Not Available | - |

| Dichloromethane | 25 | Data Not Available | - |

| Water | 25 | Data Not Available | - |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a standard protocol for determining the solubility of a solid compound like Di(naphthalen-2-yl)phosphine oxide in various solvents.

Objective: To determine the equilibrium solubility of Di(naphthalen-2-yl)phosphine oxide in a given solvent at a specified temperature.

Materials:

-

Di(naphthalen-2-yl)phosphine oxide (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Di(naphthalen-2-yl)phosphine oxide to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Di(naphthalen-2-yl)phosphine oxide.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Di(naphthalen-2-yl)phosphine oxide.

Stability Profile

Phosphine oxides are generally considered to be among the most thermally stable classes of organophosphorus compounds.[4] The inherent stability of the P=O bond contributes to this robustness.

Thermal Stability: Qualitative assessments indicate that Di(naphthalen-2-yl)phosphine oxide possesses a stable structure.[1] For phosphine oxides in general, oxidative degradation pathways become significant at elevated temperatures, typically above 150°C.[4]

Hydrolytic and Photochemical Stability: Specific data on the hydrolytic and photochemical stability of Di(naphthalen-2-yl)phosphine oxide is not available in the reviewed literature.

Table of Stability Data

| Stability Type | Condition | Outcome | Method |

| Thermal | >150 °C (general for phosphine oxides) | Oxidative degradation may occur | TGA/DSC |

| Hydrolytic | Acidic (e.g., pH 2) | Data Not Available | HPLC |

| Hydrolytic | Neutral (e.g., pH 7) | Data Not Available | HPLC |

| Hydrolytic | Basic (e.g., pH 10) | Data Not Available | HPLC |

| Photochemical | UV-A (320-400 nm) | Data Not Available | HPLC |

| Photochemical | UV-C (200-280 nm) | Data Not Available | HPLC |

Experimental Protocol: Stability Assessment

The following protocols outline methods for evaluating the thermal, hydrolytic, and photochemical stability of Di(naphthalen-2-yl)phosphine oxide.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of Di(naphthalen-2-yl)phosphine oxide.

Materials:

-

Di(naphthalen-2-yl)phosphine oxide

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of Di(naphthalen-2-yl)phosphine oxide into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously monitor the sample weight as a function of temperature.

-

Perform the analysis under both an inert (Nitrogen) and an oxidizing (Air) atmosphere to assess thermal and thermo-oxidative stability, respectively.

-

The onset temperature of weight loss indicates the beginning of decomposition.

Workflow for Thermal Stability Analysis

Caption: Workflow for TGA-based thermal stability assessment.

Hydrolytic Stability

Objective: To determine the rate of hydrolysis of Di(naphthalen-2-yl)phosphine oxide at different pH values.

Materials:

-

Di(naphthalen-2-yl)phosphine oxide

-

Aqueous buffer solutions (e.g., pH 2, 7, and 10)

-

Thermostatically controlled incubator

-

HPLC system

-

Vials

Procedure:

-

Prepare stock solutions of Di(naphthalen-2-yl)phosphine oxide in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

-

Spike a small aliquot of the stock solution into the buffer solutions at different pH values to a final concentration within the analytical range.

-

Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate potential degradation).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by HPLC to quantify the remaining concentration of Di(naphthalen-2-yl)phosphine oxide.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Photochemical Stability

Objective: To assess the degradation of Di(naphthalen-2-yl)phosphine oxide upon exposure to light.

Materials:

-

Di(naphthalen-2-yl)phosphine oxide

-

A suitable solvent (e.g., acetonitrile or methanol)

-

Quartz cuvettes or vials

-

Photoreactor with controlled light source (e.g., UV-A or UV-C lamps)

-

Radiometer to measure light intensity

-

HPLC system

-

Control samples wrapped in aluminum foil

Procedure:

-

Prepare a solution of Di(naphthalen-2-yl)phosphine oxide in the chosen solvent.

-

Fill several quartz cuvettes with the solution.

-

Wrap a subset of the cuvettes in aluminum foil to serve as dark controls.

-

Place the cuvettes in the photoreactor and expose them to the light source at a constant temperature.

-

At various time points, withdraw samples from both the exposed and dark control cuvettes.

-

Analyze the samples by HPLC to determine the concentration of Di(naphthalen-2-yl)phosphine oxide.

-

Compare the degradation in the exposed samples to the dark controls to determine the extent of photodegradation.

Logical Relationship for Stability Assessment

Caption: Logical flow for assessing the stability of Di(naphthalen-2-yl)phosphine oxide.

References

Thermal Stability of Di(naphthalen-2-yl)phosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(naphthalen-2-yl)phosphine oxide is a molecule of significant interest in materials science and catalysis, prized for its unique electronic and structural properties. A critical parameter for its application in advanced materials, particularly those subjected to high-temperature processing or operational environments, is its thermal stability. This technical guide provides a comprehensive overview of the expected thermal behavior of di(naphthalen-2-yl)phosphine oxide, drawing upon data from analogous aromatic phosphine oxide compounds due to the absence of specific public domain data for the title compound. This document outlines the typical experimental protocols for assessing thermal stability and discusses the general characteristics observed in related molecules.

Introduction to the Thermal Stability of Aromatic Phosphine Oxides

Aromatic phosphine oxides are a class of organophosphorus compounds known for their remarkable thermal and oxidative stability. This robustness is attributed to the strong, polar phosphorus-oxygen (P=O) bond and the inherent stability of the aromatic rings. These characteristics make them valuable components in the design of flame retardants, high-performance polymers, and ligands for catalysis that operate under demanding thermal conditions. Polymers incorporating arylene ether phosphine oxide backbones, for instance, exhibit excellent thermal stabilities with decomposition temperatures often exceeding 490°C.[1]

The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and glass transitions.

Expected Thermal Properties of Di(naphthalen-2-yl)phosphine Oxide

Thermogravimetric Analysis (TGA) Data for Representative Aromatic Phosphine Oxides

The following table summarizes TGA data for various aromatic phosphine oxide-containing polymers, which serve as a proxy to estimate the thermal stability of di(naphthalen-2-yl)phosphine oxide. The data typically includes the onset temperature of decomposition (Tonset), the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), and the percentage of char yield at a high temperature (e.g., 800°C).

| Polymer System Containing Aromatic Phosphine Oxide | Td5 (°C) in N2 | Td10 (°C) in N2 | Char Yield at 800°C (%) in N2 |

| Poly(arylene ether phosphine oxide) | ~490 | >500 | High |

| Poly(arylene ether ketone) with phosphine oxide | 536 - 554 | - | 57 - 62 |

Note: This table presents data from polymers containing aromatic phosphine oxide moieties to provide an indication of the expected high thermal stability. The exact values for the small molecule di(naphthalen-2-yl)phosphine oxide may differ but are expected to be in a similarly high range.

Differential Scanning Calorimetry (DSC) Data for Representative Aromatic Phosphine Oxides

DSC analysis of aromatic phosphine oxides would reveal their melting point (Tm) and any glass transition temperatures (Tg) if the material can exist in an amorphous state. For crystalline solids like di(naphthalen-2-yl)phosphine oxide, a sharp endothermic peak corresponding to its melting point would be expected. Polymers containing these moieties exhibit high glass transition temperatures, often above 200°C.[1]

| Compound/Polymer System | Glass Transition Temperature (Tg) (°C) |

| Poly(arylene ether phosphine oxide)s | 198 - 281 |

| Poly(arylene ether ketone) with phosphine oxide | 209 - 255 |

Experimental Protocols for Thermal Stability Analysis

To empirically determine the thermal stability of di(naphthalen-2-yl)phosphine oxide, the following standard experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and char yield of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Place a 5-10 mg sample of di(naphthalen-2-yl)phosphine oxide into a platinum or alumina TGA pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature (e.g., 25°C) to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transitions of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of di(naphthalen-2-yl)phosphine oxide into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to a temperature above its expected melting point at a constant rate of 10°C/min under a nitrogen purge.

-

Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched material.

-

Analyze the DSC thermogram to identify the melting point (peak of the endotherm) and any other thermal events.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for thermal analysis and the logical relationship between the structure of di(naphthalen-2-yl)phosphine oxide and its expected thermal properties.

Caption: Workflow for the thermal analysis of di(naphthalen-2-yl)phosphine oxide.

Caption: Relationship between structure and thermal properties.

Conclusion

References

In-Depth Technical Guide to the Health and Safety of Di(naphthalen-2-yl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for di(naphthalen-2-yl)phosphine oxide (CAS No: 78871-05-3). It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency measures associated with this compound. Due to the limited availability of in-depth toxicological data, a precautionary approach is strongly advised when handling this chemical.

Chemical and Physical Properties

Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C₂₀H₁₅OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two naphthyl groups. This structure imparts specific chemical and physical properties that are relevant to its handling and potential biological activity.

Table 1: Physical and Chemical Properties of Di(naphthalen-2-yl)phosphine oxide

| Property | Value |

| CAS Number | 78871-05-3 |

| Molecular Formula | C₂₀H₁₅OP |

| Molecular Weight | 302.31 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Hazard Identification and Classification

Based on available data, di(naphthalen-2-yl)phosphine oxide is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Signal Word: Warning [2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 2: GHS Classification for Di(naphthalen-2-yl)phosphine oxide

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

While no specific studies on the cytotoxicity or antibacterial activity of di(naphthalen-2-yl)phosphine oxide were identified, some sources suggest that phosphine oxides and naphthalene derivatives, in general, may possess such biological activities.[7] However, without specific data for this compound, this information should be treated with caution.

Experimental Protocols

Handling and Storage

Given the hazardous nature of di(naphthalen-2-yl)phosphine oxide, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protection may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is required.[8]

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[8]

-

The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

Synthesis Protocol

A common method for the synthesis of di(naphthalen-2-yl)phosphine oxide involves a Grignard reaction. The following is a generalized protocol based on available literature:

Diagram 1: Synthesis Workflow for Di(naphthalen-2-yl)phosphine oxide

Caption: A generalized workflow for the synthesis of di(naphthalen-2-yl)phosphine oxide.

Methodology:

-

Grignard Reagent Formation: 2-Bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent, 2-naphthylmagnesium bromide.

-

Phosphinylation: The freshly prepared Grignard reagent is then reacted with diethyl phosphite.

-

Hydrolysis: The reaction mixture is quenched with an acidic solution to hydrolyze the intermediate and yield the crude product.

-

Purification: The crude product is purified by extraction and subsequent crystallization to obtain di(naphthalen-2-yl)phosphine oxide.

First-Aid Measures

In case of exposure to di(naphthalen-2-yl)phosphine oxide, the following first-aid measures should be taken immediately:

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon oxides and phosphorus oxides may be formed.

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 4.1).

-

Avoid breathing dust and contact with skin and eyes.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the material and place it in a suitable container for disposal.

-

For large spills, contain the spill and collect the material using a method that does not generate dust.

-

Dispose of the collected material in accordance with local, state, and federal regulations.

Logical Relationships in Hazard Management

The management of hazards associated with di(naphthalen-2-yl)phosphine oxide follows a logical progression from identification to control.

Diagram 2: Hazard Management Flowchart

Caption: A flowchart illustrating the logical steps in managing the hazards of di(naphthalen-2-yl)phosphine oxide.

This guide is based on the currently available information. As new data becomes available, this document will be updated. It is the responsibility of the user to ensure that all safety precautions are followed and that the handling of this chemical is in accordance with all applicable regulations.

References

- 1. Di(naphthalen-2-yl)phosphine oxide | 78871-05-3 | Benchchem [benchchem.com]

- 2. Di(naphthalen-2-yl)phosphine oxide | 78871-05-3 [sigmaaldrich.com]

- 3. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gov.uk [gov.uk]

- 6. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

Discovery and history of organophosphorus compounds

An in-depth technical guide on the discovery and history of organophosphorus compounds for researchers, scientists, and drug development professionals.

Abstract

Organophosphorus (OP) compounds represent a class of organic chemicals containing phosphorus that have had a profound and multifaceted impact on science and society. Their history is a compelling narrative that intertwines academic discovery, agricultural innovation, military application as nerve agents, and therapeutic development. This document provides a comprehensive overview of the pivotal moments in the discovery and history of OP compounds, details the experimental methodologies that were foundational to their study, presents key quantitative data, and visualizes the core signaling pathways and experimental workflows associated with their action.

The Dawn of Organophosphorus Chemistry: Early Syntheses and Foundational Reactions

The journey into the world of organophosphorus chemistry began in the mid-19th century with foundational synthetic work in France. While early chemists synthesized the first OP compounds, the significance of their biological potency was not immediately understood.

The First Synthesis: de Clermont and Wurtz

The first documented synthesis of an organophosphate ester is credited to French chemist Philippe de Clermont in 1854, working in the laboratory of Adolphe Wurtz . By reacting silver pyrophosphate with ethyl iodide, he successfully synthesized tetraethyl pyrophosphate (TEPP). This pioneering work laid the groundwork for future explorations into this chemical class.

The Arbuzov Reaction: A Synthetic Revolution

A pivotal moment in organophosphorus chemistry arrived in 1905 with the work of Russian chemist Aleksandr Arbuzov . He discovered a general method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. This reaction, now known as the Michaelis-Arbuzov reaction , proved to be a robust and versatile method for forming a carbon-phosphorus bond, opening the door to the synthesis of a vast array of new OP compounds. Its importance to the field is so significant that Arbuzov is often hailed as the "father of organophosphorus chemistry."

Experimental Protocols: Foundational Syntheses

The methodologies employed in these early discoveries were foundational. Below are generalized protocols representative of the key synthetic reactions of the era.

This protocol is based on the principles of nucleophilic substitution used by de Clermont.

Objective: To synthesize tetraethyl pyrophosphate (TEPP) from silver pyrophosphate and ethyl iodide.

Materials:

-

Silver pyrophosphate (Ag₄P₂O₇)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous diethyl ether (solvent)

Procedure:

-

A suspension of finely powdered silver pyrophosphate is prepared in anhydrous diethyl ether in a reaction flask equipped with a reflux condenser.

-

Ethyl iodide is added dropwise to the suspension with constant stirring.

-

The reaction mixture is gently heated to reflux for several hours to ensure complete reaction. The progress can be monitored by the formation of a silver iodide precipitate. Reaction: Ag₄P₂O₇ + 4 C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4 AgI

-

After cooling, the silver iodide precipitate is removed by filtration.

-

The diethyl ether is removed from the filtrate by distillation under reduced pressure.

-

The remaining crude TEPP, a colorless oil, can be further purified by vacuum distillation.[1]

This generalized protocol illustrates the synthesis of a dialkyl alkylphosphonate.[2][3][4]

Objective: To synthesize a dialkyl alkylphosphonate via the reaction of a trialkyl phosphite with an alkyl halide.

Materials:

-

Trialkyl phosphite (e.g., triethyl phosphite, P(OC₂H₅)₃)

-

Alkyl halide (e.g., methyl iodide, CH₃I)

Procedure:

-

The trialkyl phosphite is placed in a reaction flask fitted with a reflux condenser and a dropping funnel.

-

The alkyl halide is added slowly to the phosphite. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady temperature.

-

Following the addition, the reaction mixture is heated to drive the reaction to completion. Typical temperatures range from 120-160°C.[3]

-

The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate.[2][3][4]

-

The halide ion then attacks one of the alkoxy groups on the phosphorus, displacing the phosphonate product and forming a new alkyl halide.[2][3]

-

The resulting dialkyl alkylphosphonate is purified by distillation, often under reduced pressure. The lower boiling points of the by-product alkyl halide and any excess starting material allow for their removal.

Logical Workflow of the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction follows a clear, two-step logical progression involving nucleophilic attack and subsequent dealkylation.

The Dual-Use Dilemma: Insecticides and Chemical Warfare Agents

The 20th century witnessed a dramatic shift in organophosphorus research, driven by the quest for effective pesticides. This research, however, led directly to the development of the most potent chemical warfare agents known.

Gerhard Schrader and the Dawn of Nerve Agents

The pivotal figure in this chapter is the German chemist Gerhard Schrader . While working for IG Farben in the 1930s with the objective of creating new insecticides, he synthesized a series of highly toxic OP compounds. His work led to the discovery of tabun (GA) in 1936 and sarin (GB) in 1938.[5] These compounds were potent and irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The Nazi regime quickly weaponized these discoveries, classifying them as "G-series" nerve agents. Schrader's team later synthesized soman (GD) in 1944.

Post-War Developments and the V-Series

After World War II, Allied nations captured German research, leading to further development in two directions. Firstly, less toxic analogues such as parathion and malathion were developed and widely deployed as agricultural insecticides, contributing significantly to increased crop yields. Secondly, research into more potent nerve agents continued, leading to the discovery of the "V-series" agents in the 1950s by Ranajit Ghosh at the British firm ICI. The most notorious of these, VX , is significantly more toxic than the G-series agents.

Quantitative Toxicology Data

The toxicity of these compounds is typically expressed as the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.

| Compound | Class | LD₅₀ (mg/kg, human est.) | Primary Route of Exposure |

| Tabun (GA) | Nerve Agent | ~14 (skin), ~1 (inhalation) | Skin, Inhalation |

| Sarin (GB) | Nerve Agent | ~24 (skin), ~0.07 (inhalation) | Skin, Inhalation |

| Soman (GD) | Nerve Agent | ~5 (skin), ~0.035 (inhalation) | Skin, Inhalation |

| VX | Nerve Agent | ~0.14 (skin), ~0.0004 (inhalation) | Skin, Inhalation |

| Parathion | Insecticide | ~3-13 (oral) | Oral, Dermal |

| Malathion | Insecticide | ~1000-10000 (oral) | Oral, Dermal |

Note: Human LD₅₀ values are estimates extrapolated from animal data.

Mechanism of Action: The Cholinergic System

The primary mechanism of toxicity for the most potent OP compounds is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase and Synaptic Transmission

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed and inactivated by AChE. This rapid breakdown is essential for terminating the signal and allowing the synapse to reset.

Inhibition by Organophosphates

OP compounds act as irreversible inhibitors of AChE. The phosphorus atom of the OP molecule covalently bonds to a serine residue in the active site of the AChE enzyme, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms from salivation and muscle twitching to convulsions, respiratory failure, and death.

Signaling Pathway Diagram

The following diagram illustrates the disruption of the cholinergic synapse by an organophosphate inhibitor.

Therapeutic Applications: The Other Side of the Coin

The same mechanism of AChE inhibition, when carefully controlled and targeted, can be harnessed for therapeutic benefit.

From Poisons to Medicines

By modulating acetylcholine levels, certain OP compounds and related drugs can treat diseases characterized by a deficit in cholinergic signaling.

-

Glaucoma: Long-acting AChE inhibitors like echothiophate are used as eye drops to constrict the pupil, which facilitates the drainage of aqueous humor and reduces intraocular pressure.

-

Myasthenia Gravis: This autoimmune disease involves the destruction of ACh receptors. AChE inhibitors increase the concentration and residence time of ACh in the neuromuscular junction, improving muscle function.

-

Alzheimer's Disease: A number of AChE inhibitors are used to manage the cognitive symptoms of Alzheimer's, which is associated with the loss of cholinergic neurons.

-

Antidotes: Oximes, such as pralidoxime (2-PAM) , are a critical component of treatment for OP poisoning. They function by reactivating the phosphorylated AChE, but must be administered quickly before the enzyme-inhibitor complex "ages" into a permanently inactive state.

Experimental Protocol: AChE Inhibition Assay (Ellman's Assay)

The Ellman's assay is a simple, colorimetric method widely used to measure AChE activity and screen for inhibitors.

Objective: To determine the inhibitory potential (IC₅₀) of an OP compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine (ATCh) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Test organophosphorus compound

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of the OP compound in the buffer.

-

In a 96-well plate, add the AChE solution, the buffer, and the various concentrations of the OP compound to respective wells. Include control wells with no inhibitor.

-

Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DTNB and the substrate (ATCh) to all wells.

-

AChE hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition for each concentration of the OP compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow for IC₅₀ Determination

Conclusion

The history of organophosphorus compounds is a powerful illustration of the dual nature of chemical discovery. From their origins in academic synthesis to their development as devastating nerve agents and essential agricultural tools, and their ultimate application in medicine, the trajectory of these compounds is a testament to the continuous evolution of scientific understanding. For researchers today, this history underscores the critical importance of understanding fundamental mechanisms of action, which can unlock both therapeutic potential and toxicological risk. The foundational experimental protocols and quantitative data from this field continue to inform the development of new drugs, pesticides, and antidotes, making the legacy of organophosphorus chemistry as relevant today as it was a century ago.

References

- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

The Core Reactivity of the Phosphine Oxide Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phosphine oxide functional group, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents (R₃P=O), is a versatile and increasingly important moiety in modern chemistry. Its unique electronic structure and reactivity have led to its widespread application in organic synthesis, catalysis, coordination chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of the phosphine oxide group, with a focus on its synthesis, key transformations, and practical applications relevant to researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The phosphorus-oxygen bond in phosphine oxides is highly polar and strong, contributing to their characteristic properties. They are generally crystalline solids with high melting points and are often more stable than their corresponding phosphines. Their polarity significantly influences their solubility, making them soluble in polar organic solvents but generally insoluble in nonpolar solvents like hexane.[1][2] This property is crucial in purification processes, particularly in separating phosphine oxide byproducts from less polar reaction products.

Table 1: Physicochemical Properties of Triphenylphosphine Oxide (TPPO)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅OP | [2] |

| Molar Mass | 278.28 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 154-158 °C | [1] |

| Boiling Point | 360 °C | [1] |

| Density | 1.212 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [2] |

Spectroscopically, phosphine oxides are readily identified by ³¹P NMR and IR spectroscopy. The ³¹P NMR chemical shift of a phosphine oxide typically appears downfield compared to its corresponding phosphine. The strong P=O bond gives rise to a characteristic stretching vibration in the IR spectrum, usually in the range of 1150-1300 cm⁻¹.

Synthesis of Phosphine Oxides

Phosphine oxides can be synthesized through various methods, with the oxidation of tertiary phosphines being the most common. Other significant routes include the Arbuzov reaction and cross-coupling reactions.

Oxidation of Tertiary Phosphines

Tertiary phosphines are susceptible to oxidation to form phosphine oxides. This can occur with various oxidizing agents, including molecular oxygen (air), hydrogen peroxide, and other peroxides.[3] While often an undesired side reaction, it can be a straightforward synthetic route.

Table 2: Selected Methods for the Synthesis of Phosphine Oxides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Triphenylphosphine | H₂O₂, CH₂Cl₂, rt | Triphenylphosphine oxide | >95 | [3] |

| Diaryl/alkyl phosphines | Air, rt or elevated temp. | Diaryl/alkyl phosphine oxides | Variable | [3] |

| Secondary Phosphine Oxides | Diaryliodonium salts, Cu catalyst | Tertiary Phosphine Oxides | High | [4] |

| Arylboronic acids | H-phosphites, H-phosphinates, or H-phosphine oxides, Ni catalyst | Aryl-phosphorus compounds | Very Good | [4] |

Experimental Protocol: Oxidation of Triphenylphosphine with Hydrogen Peroxide

-

Dissolve triphenylphosphine (1.0 g, 3.81 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (0.43 mL, 4.19 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford triphenylphosphine oxide as a white solid.

Key Reactions of the Phosphine Oxide Group

The reactivity of the phosphine oxide functional group is dominated by the strong P=O bond. Key reactions include its reduction to phosphines and its participation in olefination reactions.

Reduction to Phosphines

The deoxygenation of phosphine oxides to regenerate the corresponding phosphines is a crucial transformation, particularly for recycling phosphine reagents used in stoichiometric reactions like the Wittig and Mitsunobu reactions. A variety of reducing agents can accomplish this, with silanes being among the most common.[3]

Table 3: Comparison of Methods for the Reduction of Phosphine Oxides

| Phosphine Oxide | Reagents and Conditions | Product | Yield (%) | Reference |

| Triphenylphosphine oxide | Trichlorosilane (HSiCl₃), Triethylamine (NEt₃), Toluene, reflux | Triphenylphosphine | High | [1] |

| Various tertiary phosphine oxides | Oxalyl chloride, then Hexamethyldisilane (Si₂Me₆) | Corresponding phosphines | 89-98 | [5] |

| Various phosphine oxides | Tetramethyldisiloxane (TMDS), InBr₃ (cat.), 100 °C | Corresponding phosphines | 70-99 | [6] |

| Tertiary and secondary phosphine oxides | TMDS, Ti(OiPr)₄ (cat.) | Corresponding phosphines | High | [7] |

| Triphenylphosphine oxide | Iodine (cat.), Phosphonic acid, solvent-free | Triphenylphosphine | Good | [7] |

Experimental Protocol: Reduction of Triphenylphosphine Oxide with Trichlorosilane

-

To a solution of triphenylphosphine oxide (5.0 g, 17.9 mmol) in dry toluene (50 mL) under an inert atmosphere, add triethylamine (5.0 mL, 35.8 mmol).

-

Add trichlorosilane (3.6 mL, 35.8 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to room temperature and quench by the slow addition of 20% aqueous sodium hydroxide.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude triphenylphosphine can be purified by recrystallization from ethanol.

The Horner-Wadsworth-Emmons (HWE) Reaction